molecular formula C17H19F2NO2 B5027929 (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No. B5027929
M. Wt: 307.33 g/mol
InChI Key: XYTXSHRUJUPSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as FDBEA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. FDBEA is a member of the phenethylamine class of compounds, which are known to have various biological effects.

Mechanism of Action

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine acts as a dopamine transporter ligand, which means that it binds to the dopamine transporter protein and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain depending on the location of the dopamine receptors. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a high affinity for the dopamine transporter, with a Ki value of 0.49 nM.
Biochemical and Physiological Effects
(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have various biochemical and physiological effects in animal studies. In rats, (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to increase locomotor activity and induce hyperactivity. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has also been shown to increase dopamine levels in the striatum and nucleus accumbens, which are regions of the brain that are involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. However, one limitation of using (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions that could be pursued in the study of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine. One potential direction is to explore the use of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine as a PET imaging agent for the detection of dopamine transporter density in the brain. Another potential direction is to investigate the effects of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further studies could be conducted to investigate the potential therapeutic applications of (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in the treatment of neurological disorders.

Synthesis Methods

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzaldehyde with 3,4-dimethoxyphenylacetonitrile, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in its hydrochloride salt form. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

(2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of these disorders. In addition, (2,5-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been studied for its potential use as a PET imaging agent for the detection of dopamine transporter density in the brain.

properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO2/c1-21-16-6-3-12(9-17(16)22-2)7-8-20-11-13-10-14(18)4-5-15(13)19/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTXSHRUJUPSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=C(C=CC(=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.